1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-2-carboxamide
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Overview
Description
1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of two indole rings, which are fused together and substituted with a carboxamide group.
Preparation Methods
The synthesis of 1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The indole core is then subjected to various substitution reactions to introduce the methyl and carboxamide groups. This can be achieved through reactions such as alkylation and acylation.
Coupling Reactions: The final step involves coupling the two indole rings together, which can be done using palladium-catalyzed cross-coupling reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the indole rings. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indole-2-carboxamide derivatives.
Scientific Research Applications
1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
1H-indole-2-carboxamide: This compound lacks the additional methyl and indole substitutions, making it less complex and potentially less biologically active.
1-methyl-1H-indole-2-carboxamide: This compound has a similar structure but lacks the second indole ring, which may affect its biological activity and chemical reactivity.
N-(1-methyl-1H-indol-4-yl)-1H-indole-2-carboxamide: This compound has a similar structure but lacks the methyl substitution on the second indole ring, which may influence its properties.
The uniqueness of this compound lies in its dual indole structure and specific substitutions, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17N3O |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-methyl-N-(1-methylindol-4-yl)indole-2-carboxamide |
InChI |
InChI=1S/C19H17N3O/c1-21-11-10-14-15(7-5-9-17(14)21)20-19(23)18-12-13-6-3-4-8-16(13)22(18)2/h3-12H,1-2H3,(H,20,23) |
InChI Key |
RNNSJUPCRTUEDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3C |
Origin of Product |
United States |
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